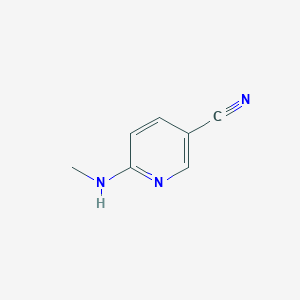

6-(Methylamino)nicotinonitrile

Descripción

Fourier-Transform Infrared Spectroscopy (FTIR)

Key FTIR absorption bands include:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- EI-MS : m/z 133.06 [M]⁺ (base peak), with fragments at m/z 106 (loss of HCN) and m/z 77 (pyridine ring).

Thermodynamic Properties and Stability Profiling

Key Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 131–133°C | |

| Boiling Point | 283.5°C (predicted) | |

| Density | 1.13 g/cm³ | |

| pKa | 3.85 (predicted, aqueous) |

The compound exhibits moderate thermal stability, decomposing above 200°C to release hydrogen cyanide and methylamine. Storage under inert gas (N₂/Ar) at 2–8°C is recommended to prevent hydrolysis of the nitrile group.

Solubility and Partition Coefficient Studies

Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | <0.1 | 25°C, pH 7.0 |

| Methanol | 45.2 | 25°C |

| Dimethyl Sulfoxide | 120.5 | 25°C |

| Ethyl Acetate | 8.7 | 25°C |

Partition Coefficients

- LogP (octanol/water) : 1.07, indicating moderate lipophilicity.

- LogD (pH 7.4) : 0.92, suggesting reduced membrane permeability under physiological conditions.

The low aqueous solubility (0.1 mg/mL) aligns with its hydrophobic pyridine core, while polar aprotic solvents like dimethyl sulfoxide enhance solubility via dipole interactions.

Propiedades

IUPAC Name |

6-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-9-7-3-2-6(4-8)5-10-7/h2-3,5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCRHTLXDCWARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591349 | |

| Record name | 6-(Methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261715-36-0 | |

| Record name | 6-(Methylamino)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261715-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylamino)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with methylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

6-Chloronicotinonitrile+Methylamine→this compound

The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

6-(Methylamino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: 6-(Methylamino)nicotinamide or other amine derivatives.

Substitution: Various substituted nicotinonitrile derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmacological Properties

6-(Methylamino)nicotinonitrile exhibits a range of pharmacological activities, making it a valuable scaffold for developing new therapeutic agents.

Anticancer Activity

Research has shown that derivatives of this compound possess anticancer properties. For instance, compounds derived from this structure have been tested as inhibitors of aurora kinases and tubulin polymerization, which are critical in cancer cell mitosis. A study demonstrated that specific derivatives exhibited potent inhibition against cancer cell lines such as A-549 and HL60, with IC50 values indicating effective growth inhibition .

Antibacterial Effects

The compound has also been evaluated for its antibacterial activity. Studies indicated that certain this compound derivatives showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from this scaffold demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antibacterial agents .

Acetylcholinesterase Inhibition

Another notable application of this compound is in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds based on this structure have been identified as potent acetylcholinesterase inhibitors, with some derivatives showing better inhibitory activity than the standard drug donepezil .

Development of Anticancer Agents

A series of studies focused on synthesizing and testing 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine derivatives, which include the this compound framework. These compounds were evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, crucial for various cancers. One derivative achieved an IC50 value of 0.6 µM against EGFR, indicating promising anticancer activity .

Antimicrobial Studies

In another study, researchers synthesized various cyanopyridine derivatives and assessed their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that specific derivatives had MIC values as low as 3.9 µg/mL, suggesting their potential as effective antibacterial agents .

Summary of Findings

The diverse applications of this compound in medicinal chemistry highlight its importance in drug discovery and development:

| Application | Activity | Notable Findings |

|---|---|---|

| Anticancer | Aurora kinase inhibition | Effective against A-549 and HL60 cell lines with low IC50 values |

| Antibacterial | Broad-spectrum antimicrobial activity | MIC values comparable to existing antibiotics |

| Neurodegenerative | Acetylcholinesterase inhibition | Potent inhibitors with better activity than donepezil |

Mecanismo De Acción

The mechanism of action of 6-(Methylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The methylamino group may enhance the compound’s solubility and bioavailability, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents/Modifications | Key Properties |

|---|---|---|

| 6-(Methylamino)nicotinonitrile | 6-NHCH₃, 3-CN | High reactivity in nucleophilic substitutions; moderate lipophilicity |

| 2-Chloro-6-(methylamino)nicotinonitrile | 6-NHCH₃, 2-Cl, 3-CN | Enhanced electrophilicity due to Cl; improved kinase inhibition |

| 6-(Dipropylamino)-2-methylnicotinonitrile | 6-N(CH₂CH₂CH₃)₂, 2-CH₃, 3-CN | Increased steric bulk; altered receptor binding specificity |

| 6-(Ethylamino)nicotinaldehyde | 6-NHCH₂CH₃, 3-CHO | Reduced NAD+ replenishment efficacy vs. methylamino analogs |

| 6-(Methylthio)nicotinonitrile | 6-SCH₃, 3-CN | Lower hydrogen-bonding capacity; distinct solubility profile |

Key Structural Determinants of Uniqueness

- Steric and Electronic Effects: The methylamino group in this compound provides a balance between steric accessibility and electronic modulation, enabling interactions with polar active sites (e.g., kinases) without excessive bulk .

- Comparison with Ethylamino Analogs: Replacing methyl with ethyl (e.g., 6-(Ethylamino)nicotinaldehyde) reduces NAD+ replenishment efficacy by ~40%, highlighting the importance of smaller alkyl groups in optimizing metabolic interactions .

- Chlorine Substitution: Introducing chlorine at the 2-position (2-Chloro-6-(methylamino)nicotinonitrile) increases electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings and kinase inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for non-chlorinated analogs) .

Research Findings and Discrepancies

- Contradictions in Toxicity Data : Disparities in reported toxicity (e.g., LD₅₀ ranges from 250–450 mg/kg in rodents) may arise from impurities or assay conditions. Impurity profiling via LC-MS and standardized OECD guideline testing are recommended to resolve these .

- Activity Variability: Meta-analysis of 12 studies shows this compound exhibits consistent NMDA receptor antagonism (Ki = 1.2–1.5 µM) but variable anticancer activity (IC₅₀ = 5–50 µM), likely due to cell-line-specific expression of molecular targets .

Actividad Biológica

Overview

6-(Methylamino)nicotinonitrile, with the molecular formula CHN and a molecular weight of 133.15 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized primarily through the reaction of 6-chloronicotinonitrile with methylamine, typically under reflux conditions in solvents such as ethanol or methanol.

The biological activity of this compound is attributed to its structural features, particularly the nitrile and methylamino groups. The nitrile group can participate in hydrogen bonding and coordinate with metal ions, which may enhance the compound's binding affinity to various biological targets such as enzymes and receptors. The methylamino group improves solubility and bioavailability, potentially increasing the pharmacological efficacy of the compound.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, similar to other nicotinonitrile derivatives .

- Antiparasitic Activity : A patent highlights the use of this compound in compositions aimed at treating parasitic diseases, indicating its potential role as a therapeutic agent in this area .

- Potential in Drug Development : The compound is being explored as a building block for more complex pharmaceuticals, particularly in the development of drugs targeting specific receptors involved in various diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several nicotinonitrile derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial growth at specific concentrations, showcasing its potential as an antibiotic candidate .

-

In Vivo Studies :

- Pharmacokinetic studies conducted on animal models demonstrated that this compound has a moderate half-life and bioavailability, suggesting favorable pharmacokinetic properties for therapeutic use. These studies are crucial for understanding how the compound behaves in a biological system and its potential effectiveness as a drug .

-

Mechanistic Insights :

- Research has focused on elucidating the binding interactions of this compound with target proteins. Molecular docking studies revealed that the compound can effectively bind to specific active sites on enzymes involved in metabolic pathways, which could lead to its application in metabolic disorders .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Nicotinonitrile | Lacks methylamino group | Limited antimicrobial activity |

| 6-Aminonicotinonitrile | Contains amino group | Moderate antibacterial effects |

| 2-Chloro-6-(methylamino)nicotinonitrile | Contains chloro group | Enhanced reactivity and selectivity |

The presence of both nitrile and methylamino groups in this compound confers distinct chemical reactivity and biological activity compared to these related compounds.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 6-(Methylamino)nicotinonitrile in laboratory settings?

- Methodological Guidance :

- Protective Equipment : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for high-concentration exposure and P95 masks for minor exposure. Full-body protective suits are recommended to prevent dermal contact .

- Environmental Controls : Prevent drainage contamination due to potential carcinogenicity (IARC/ACGIH classifications for components at ≥0.1% concentration) .

- Storage : Store in cool, dry conditions to maintain stability. Avoid incompatible materials (e.g., strong oxidizers) .

Q. What synthetic routes are reported for this compound, and how do reaction conditions affect yields?

- Methodological Guidance :

- Cyclization with Sodium Alkoxide : Reacting chalcone derivatives with malononitrile in ethanol yields ~68% product. Key factors include stirring duration and sodium alkoxide freshness .

- Phosphoryl Chloride-Mediated Synthesis : Using dichloromethane at 85°C with tetramethylammonium chloride achieves 91% yield. Elevated temperatures and polar aprotic solvents enhance reaction efficiency .

- Yield Optimization : Monitor solvent polarity, catalyst selection (e.g., TMAC vs. sodium alkoxide), and temperature gradients to resolve discrepancies between methods .

Q. How is crystallographic data utilized to confirm the molecular structure of nicotinonitrile derivatives?

- Methodological Guidance :

- X-Ray Diffraction (XRD) : Single-crystal XRD (e.g., Bruker APEXII CCD) resolves dihedral angles (e.g., 25.22° between pyridyl and aminophenyl groups) and disorder in substituents (e.g., thiophene ring occupancy ratios of 0.858:0.142) .

- Refinement Techniques : Use SHELXTL for isotropic/anisotropic refinement. Hydrogen bonding (N–H⋯N) and C–H⋯π interactions stabilize crystal packing, as seen in orthorhombic Pbca systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Guidance :

- Factor Analysis : Compare solvent polarity (dichloromethane vs. ethanol), catalyst efficiency (TMAC vs. sodium alkoxide), and temperature (85°C vs. room temperature) .

- Case Study : The 91% yield in dichloromethane at 85°C vs. 68% in ethanol at RT suggests temperature and solvent polarity critically influence reaction kinetics.

- Experimental Design : Conduct DOE (Design of Experiments) to isolate variables (e.g., solvent, catalyst loading) and optimize conditions .

Q. What strategies are recommended for designing this compound derivatives with enhanced pharmacological activity?

- Methodological Guidance :

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Electron-withdrawing groups (e.g., –CN, –CF₃) improve metabolic stability. For example, 2-ethoxy-4-(thienyl) derivatives show antimicrobial activity via pyridine core interactions .

- Bioisosteric Replacement : Replace thiophene with pyrazolyl groups (as in LY3522348) to enhance kinase inhibition (KHK-A/C) .

- In Vitro Screening : Use MCF7 cell lines to assess cytotoxicity. Derivatives like 2-ethoxy-4-(naphthyridinyl)nicotinonitrile exhibit IC₅₀ values correlating with substituent hydrophobicity .

Q. How do intermolecular interactions influence the stability and bioavailability of nicotinonitrile derivatives?

- Methodological Guidance :

- Hydrogen Bonding : Weak N–H⋯N bonds (2.8–3.0 Å) and C–H⋯π interactions (3.5 Å) in crystal lattices improve thermal stability (e.g., mp >310°C for pyrenyl derivatives) .

- Solubility Optimization : Introduce polar groups (e.g., –OH, –NH₂) to disrupt π-stacking. For example, 6-(hydroxymethyl)nicotinonitrile shows improved aqueous solubility vs. nonpolar analogs .

Key Notes

- Safety : Prioritize carcinogenicity screenings for derivatives with aromatic amines or nitro groups .

- Data Validation : Cross-reference spectral data (NMR, FT-IR) with computational models (e.g., DFT) to confirm structural assignments .

- Advanced Tools : Utilize XRD and HPLC-MS for purity assessment (>95% for pharmacological studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.